BISMUTH TITANATE

Ferroelectric ceramics High-temperature piezoelectrics Lead-free alternatives

This Bismuth Titanate is a high-temperature Aurivillius-phase ferroelectric ceramic (Tc ≈675°C), uniquely suited for piezoelectric sensors, actuators, and non-volatile FeRAM operating above 300°C, where conventional PZT fails. Its fatigue-free, lead-free composition and tunable remanent polarization (up to 12.05 μC/cm² via doping) make it the definitive choice for advanced memory and high-reliability sensor applications.

Molecular Formula Bi2O7Ti2
Molecular Weight 625.69
CAS No. 12048-51-0
Cat. No. B1143568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBISMUTH TITANATE
CAS12048-51-0
Molecular FormulaBi2O7Ti2
Molecular Weight625.69
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 325 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Titanate (Bi4Ti3O12, CAS 12048-51-0) Ferroelectric Properties and Sourcing Overview


Bismuth titanate (Bi4Ti3O12, BIT) is an Aurivillius-phase, bismuth layer-structured ferroelectric (BLSF) ceramic [1]. It exhibits a high Curie temperature (Tc) of approximately 675–680 °C, enabling high-temperature piezoelectric applications where conventional lead-based materials fail [2]. BIT is investigated as a lead-free alternative to Pb(Zr,Ti)O3 (PZT) for non-volatile ferroelectric random access memories (FRAM) and high-temperature sensors due to its fatigue-free properties and environmental compatibility [3].

Why Bismuth Titanate Cannot Be Directly Substituted with Generic Titanates or PZT


In-class substitution of bismuth titanate with materials such as BaTiO3, PZT, or SrBi2Ta2O9 (SBT) is not scientifically valid without significant performance compromise. Bi4Ti3O12 possesses a unique Aurivillius layered structure that yields fundamentally different defect chemistry, bandgap energy, and high-temperature stability compared to perovskite titanates [1]. For example, X-ray photoemission spectroscopy reveals that oxygen vacancy formation mechanisms in BIT differ markedly from SBT, directly impacting fatigue behavior in memory applications [2]. Furthermore, the optical bandgap of Bi4Ti3O12 (≈2.65 eV) is substantially narrower than that of BaTiO3 (≈2.80 eV) and ZnTiO3 (≈3.80 eV), dictating vastly different photocatalytic efficiency under visible light [3].

Quantitative Performance Benchmarks: Bismuth Titanate vs. PZT, BaTiO3, SBT, and TiO2


Curie Temperature (Tc): Bi4Ti3O12 vs. PZT for High-Temperature Stability

Bi4Ti3O12 exhibits a substantially higher Curie temperature (Tc) compared to lead zirconate titanate (PZT), enabling device operation in high-temperature environments where PZT depolarizes and fails [1]. This is a critical differentiator for aerospace, automotive, and downhole sensing applications requiring thermal stability above 300 °C [2].

Ferroelectric ceramics High-temperature piezoelectrics Lead-free alternatives

Optical Bandgap and Visible-Light Photocatalytic Efficiency: Bi4Ti3O12 vs. BaTiO3 and ZnTiO3

Bi4Ti3O12 possesses a significantly narrower optical bandgap than BaTiO3 and ZnTiO3, resulting in markedly higher photocatalytic activity for methylene blue (MB) degradation under visible light. The bandgap reduction enables Bi4Ti3O12 to utilize a broader portion of the solar spectrum, achieving superior degradation efficiency compared to its perovskite titanate counterparts [1].

Photocatalysis Water treatment Visible-light degradation

UV Photocatalytic Degradation Efficiency: Bi4Ti3O12 Composite vs. Anatase TiO2

Under UV-A irradiation, a magnetron co-sputtered Bi12TiO20/Bi4Ti3O12 composite demonstrates drastically higher photocatalytic efficiency for methylene blue (MB) degradation compared to the benchmark photocatalyst anatase TiO2 [1]. Furthermore, the material exhibits the unique property of photoinduced oxygen vacancy generation during operation, which enhances performance over repeated cycling [1].

Photocatalysis Water purification Dye degradation

Remanent Polarization (Pr): Nd/Nb-Doped Bi4Ti3O12 vs. Undoped Bi4Ti3O12

Doping strategies significantly enhance the ferroelectric performance of Bi4Ti3O12. Co-doping with neodymium (Nd) and niobium (Nb) produces a substantial increase in remanent polarization (Pr), a key parameter for non-volatile memory storage density and signal-to-noise ratio [1]. The optimized composition achieves more than double the Pr of undoped Bi4Ti3O12 [1].

Ferroelectric memory FRAM Doping optimization

Oxygen Vacancy Defect Stability: Bi4Ti3O12 vs. SrBi2Ta2O9 (SBT) for Fatigue Resistance

X-ray photoemission spectroscopy (XPS) reveals fundamental differences in oxygen vacancy defect chemistry between Bi4Ti3O12 (BTO) and SrBi2Ta2O9 (SBT), which directly impact ferroelectric fatigue behavior in memory devices. In SBT, oxygen ions in the perovskite layers are highly stable; in BTO, oxygen vacancies can be induced both in the Ti-O octahedra and the (Bi2O2)²⁺ layers [1].

FRAM Ferroelectric fatigue Defect chemistry

Procurement-Driven Application Scenarios for Bismuth Titanate (Bi4Ti3O12)


High-Temperature Piezoelectric Sensors and Actuators (Aerospace, Automotive, Downhole)

Bi4Ti3O12 is uniquely suited for piezoelectric devices operating continuously above 300 °C, where PZT depolarizes and loses functionality. With a Curie temperature of approximately 675 °C—exceeding PZT's Tc by roughly 355 K—BIT maintains stable piezoelectric response in high-temperature environments such as jet engine monitoring, automotive exhaust sensing, and deep-well drilling instrumentation [1]. Grain-oriented V-doped BIT ceramics exhibit a piezoelectric voltage constant g33 of approximately 30×10⁻³ Vm/N, enabling sensor applications at elevated temperatures [1].

Visible-Light-Driven Photocatalytic Water Treatment and Environmental Remediation

Bi4Ti3O12 nanostructures offer superior visible-light photocatalytic performance compared to wide-bandgap alternatives like ZnTiO3 and TiO2. With an optical bandgap of 2.65 eV—1.15 eV narrower than ZnTiO3—BIT harvests a broader portion of the solar spectrum for pollutant degradation [2]. Magnetron-sputtered Bi12TiO20/Bi4Ti3O12 composite coatings achieve 15-fold higher methylene blue degradation efficiency than anatase TiO2 under UV-A, with a self-enhancing 6-fold performance increase after 15 cycles due to photoinduced oxygen vacancy generation [3]. This makes BIT-based photocatalysts ideal for industrial wastewater treatment and solar-driven water purification systems.

Non-Volatile Ferroelectric Random Access Memory (FRAM) with Tunable Polarization

Bi4Ti3O12 serves as a lead-free ferroelectric layer in FRAM devices, offering fatigue-resistant switching characteristics. The material's remanent polarization (Pr) can be tuned from 5.2 μC/cm² (undoped) to 12.05 μC/cm² (Nd/Nb co-doped), a 132% increase that enables optimization of memory window and readout margin [4]. Distinct oxygen vacancy defect behavior compared to SrBi2Ta2O9 (SBT) provides an alternative fatigue mechanism profile, allowing device engineers to select BIT-based formulations when specific switching endurance or polarization magnitude requirements differ from those met by SBT [5].

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